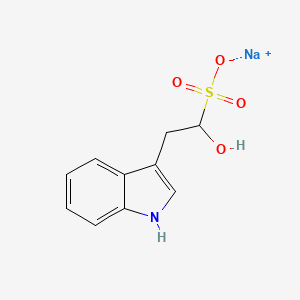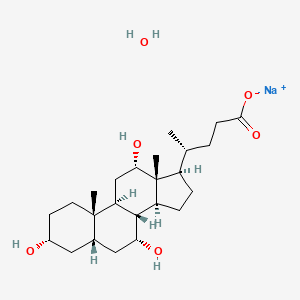
Silicone defoamer - oil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicone defoamer, also known as silicone antifoam, is a silicone-based product used extensively in a wide variety of industrial batch processing applications . These include petroleum refining, textile processing, leather finishing, fermentation processes, oil and antifreeze operation, and more . Silicone defoamers are recognized as the material of choice because they offer several advantages compared to organic or mineral substances . They prevent foam from occurring upstream and reduce it more quickly and efficiently when it does occur .
Synthesis Analysis
The synthesis of silicone defoamer involves the use of polydimethylsiloxane (PDMS), which is combined with hydrophobic particles such as precipitated or fumed silica . This forms a more effective antifoaming agent .
Molecular Structure Analysis
The structure of most silicone defoamers is that polysiloxane acts as the main chain, with the organic group as linear . The main chain and the branch chain together provide properties to the defoamer .
Chemical Reactions Analysis
When silicone is added to the foam medium, small particles of silicone oil fall to the surface of the bubble and at the same time effectively reduce the surface tension at the point of contact . This induces a weak point in the outer skin of the bubble, thus causing a break in the foam .
Physical And Chemical Properties Analysis
Silicone oils used in defoamers are polymers with high hydrophobicity and very low surface tension . These are ideal properties to make a defoamer . Once PDMS is combined with hydrophobic particles such as precipitated or fumed silica, it forms a more effective antifoaming agent .
Mécanisme D'action
The defoaming or antifoaming ability of organosilicon is due to its low surface tension . Organosilicon compounds (silicone oil) interfere with the surface tension of the gas-liquid interface, resulting in a defoaming effect . They destabilize the foam structure through various mechanisms, including disruption of the foam film, coalescence of foam bubbles, and inhibition of foam formation .
Orientations Futures
Silicone defoamers are recognized as the material of choice in many industries, including the Oil & Gas industry . They offer several advantages compared to organic or mineral substances . With the development of technology and the increasing demand for efficient and environmentally friendly products, the use of silicone defoamers is expected to continue to grow . There is ongoing research to improve the efficiency and safety of silicone defoamers .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Silicone defoamer - oil can be achieved through a hydrosilylation reaction between a silicone compound and an unsaturated oil. This reaction is typically catalyzed by a platinum-based catalyst.", "Starting Materials": [ "Silicone compound (e.g. polydimethylsiloxane)", "Unsaturated oil (e.g. soybean oil)", "Platinum-based catalyst (e.g. Karstedt catalyst)" ], "Reaction": [ "Mix the silicone compound and unsaturated oil in a reaction vessel", "Add the platinum-based catalyst to the mixture", "Heat the mixture to a temperature between 100-150°C", "Stir the mixture for several hours until the reaction is complete", "Cool the mixture and filter out any catalyst residue", "The resulting product is Silicone defoamer - oil" ] } | |
Numéro CAS |
68554-65-4 |
Formule moléculaire |
C6-H9-N-O6.3Na |
Synonymes |
Silwet(TM)L-720AP, Polyalkyleneoxide modified polydimethylsiloxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-](/img/structure/B1164878.png)

